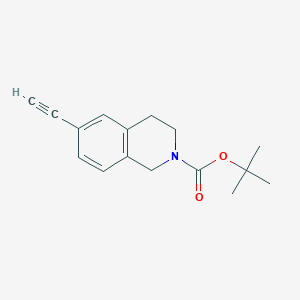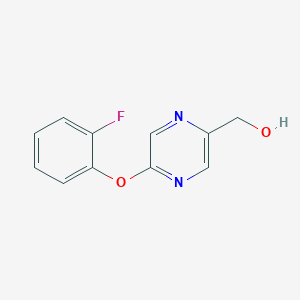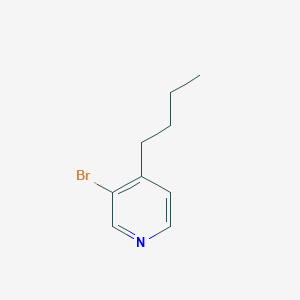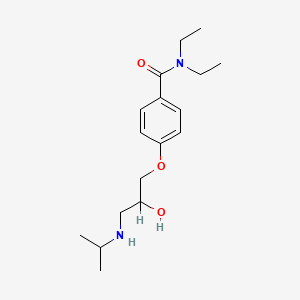![molecular formula C9H10N2S2 B13936269 2-[(1,3-Benzothiazol-2-yl)amino]ethane-1-thiol CAS No. 7323-25-3](/img/structure/B13936269.png)
2-[(1,3-Benzothiazol-2-yl)amino]ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHANETHIOL, 2-(2-BENZOTHIAZOLYLAMINO)- is a chemical compound with the molecular formula C9H10N2S2. It is known for its unique structure, which includes an ethanethiol group and a benzothiazolylamino group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Chemical Reactions Analysis
ETHANETHIOL, 2-(2-BENZOTHIAZOLYLAMINO)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: The compound can participate in substitution reactions where the ethanethiol group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHANETHIOL, 2-(2-BENZOTHIAZOLYLAMINO)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHANETHIOL, 2-(2-BENZOTHIAZOLYLAMINO)- involves its interaction with specific molecular targets. The ethanethiol group can form bonds with metal ions, while the benzothiazolylamino group can interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
ETHANETHIOL, 2-(2-BENZOTHIAZOLYLAMINO)- can be compared with other similar compounds, such as:
2-Aminobenzothiazole: Lacks the ethanethiol group, making it less reactive in certain chemical reactions.
Ethanethiol: Does not have the benzothiazolylamino group, limiting its biological applications.
Benzothiazole derivatives: These compounds may have different substituents, leading to variations in their chemical and biological properties. The uniqueness of ETHANETHIOL, 2-(2-BENZOTHIAZOLYLAMINO)- lies in its combination of both ethanethiol and benzothiazolylamino groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
7323-25-3 |
|---|---|
Molecular Formula |
C9H10N2S2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)ethanethiol |
InChI |
InChI=1S/C9H10N2S2/c12-6-5-10-9-11-7-3-1-2-4-8(7)13-9/h1-4,12H,5-6H2,(H,10,11) |
InChI Key |
GNHHIWUOARRLDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


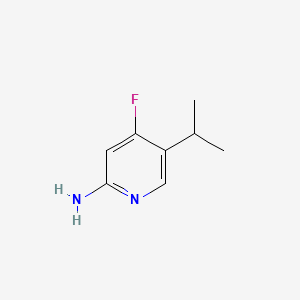
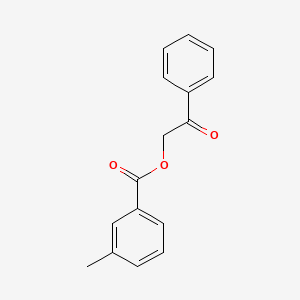
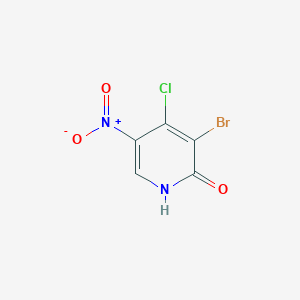


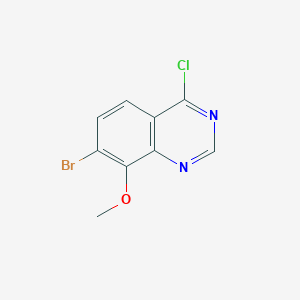
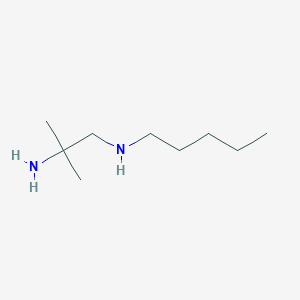
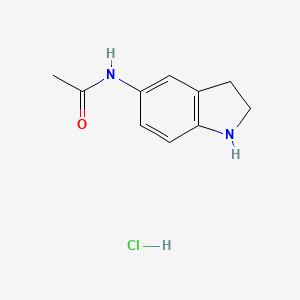

![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-](/img/structure/B13936260.png)
